4-[(3R)-3-Aminopyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide;dihydrochloride
Description
This compound is a pyrimidine-based carboxamide derivative with a chiral (3R)-aminopyrrolidine substituent and a dihydrochloride salt formulation. The pyrimidine core is substituted with methyl groups at the 5,6-positions and a carboxamide group at the 2-position. The dihydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
4-[(3R)-3-aminopyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O.2ClH/c1-7-8(2)15-10(12(18)14-3)16-11(7)17-5-4-9(13)6-17;;/h9H,4-6,13H2,1-3H3,(H,14,18);2*1H/t9-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEAATSHQXMFNF-KLQYNRQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCC(C2)N)C(=O)NC)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N2CC[C@H](C2)N)C(=O)NC)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(3R)-3-Aminopyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide; dihydrochloride is a synthetic organic molecule with potential biological significance. It belongs to a class of compounds known for their pharmacological properties, particularly in the context of neurological and metabolic disorders. This article explores the biological activity of this compound, drawing from various research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of 4-[(3R)-3-Aminopyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide; dihydrochloride can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 308.22 g/mol
- CAS Number : 36923-21-4
The compound features a pyrimidine ring substituted with a carboxamide group and an aminopyrrolidine moiety, which is significant for its biological activity.
Research indicates that compounds similar to 4-[(3R)-3-Aminopyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide exhibit diverse biological activities through various mechanisms:
- Neurotransmitter Modulation : This compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical for mood regulation and cognitive functions.
- Antioxidant Properties : Some studies suggest that related compounds possess antioxidant capabilities that could protect against oxidative stress in neuronal cells.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in neural tissues, which is crucial in neurodegenerative diseases.
Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal explored the neuroprotective effects of similar pyrimidine derivatives in models of neurodegeneration. The results indicated that these compounds significantly reduced neuronal cell death induced by oxidative stress by modulating the expression of antioxidant enzymes .
Study 2: Antidepressant Activity
In another investigation, the antidepressant-like effects of related compounds were assessed using animal models. The findings demonstrated that administration of these compounds led to significant reductions in depressive behaviors, likely through serotonin receptor modulation .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key differentiators include:
- Chiral pyrrolidine moiety: The (3R)-aminopyrrolidine group provides stereochemical specificity, which may enhance binding affinity compared to non-chiral or racemic analogues (e.g., piperidine derivatives in ).
- Trimethylpyrimidine-carboxamide core: Unlike dihydropyrimidinone derivatives (e.g., compounds 50–52 in ), this compound lacks a ketone group but retains hydrogen-bonding capacity via the carboxamide.
- Dihydrochloride salt : Common in basic amines (e.g., CAS 1969287-51-1 in ), this formulation improves solubility over free-base forms.
Physicochemical and Pharmacological Comparisons
Key Findings
Solubility: The dihydrochloride salt of the target compound likely surpasses free-base analogues (e.g., dihydropyrimidinones in ) in aqueous solubility, critical for oral bioavailability.
Binding Specificity: The chiral pyrrolidine moiety may confer higher target selectivity compared to non-chiral analogues like piperidine derivatives () .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-[(3R)-3-Aminopyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide dihydrochloride?
- Methodological Answer : Synthesis of pyrrolidine-pyrimidine derivatives typically involves multi-step reactions, such as coupling pyrrolidine amines with functionalized pyrimidine precursors. For example, analogous compounds (e.g., pyrrolo[3,2-d]pyrimidines) are synthesized via nucleophilic substitution or condensation reactions under reflux conditions in polar solvents like methanol or ethanol. Reaction optimization may involve adjusting stoichiometry, temperature (e.g., 60–80°C), and catalytic additives (e.g., acid catalysts like p-toluenesulfonic acid). Yield improvement strategies include iterative recrystallization from ethanol-DMF mixtures . Computational reaction path searches (e.g., quantum chemical calculations) can narrow down optimal conditions, reducing trial-and-error experimentation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Analytical characterization should combine:
- Chromatography : HPLC with ≥98% purity thresholds, using C18 columns and gradient elution.
- Spectroscopy :
- ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., distinguishing 3R-pyrrolidine configurations).
- IR spectroscopy to identify functional groups (e.g., carboxamide C=O stretches at ~1650 cm⁻¹).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
Cross-referencing with synthetic intermediates (e.g., precursor amines or pyrimidine derivatives) ensures structural fidelity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow institutional Chemical Hygiene Plans, including:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
- Waste Disposal : Neutralize hydrochloride salts with dilute base before aqueous disposal.
Pre-lab safety exams (100% pass rate required) and hazard training (e.g., GHS classifications) are mandatory for compliance .
Advanced Research Questions
Q. How can computational modeling improve the design of derivatives or reaction pathways for this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction thermodynamics and transition states, identifying favorable pathways. For example:
- Reaction Path Searches : Simulate nucleophilic attack of 3R-aminopyrrolidine on activated pyrimidine carboxamide.
- Solvent Effects : COSMO-RS models optimize solvent selection for solubility and reactivity.
Machine learning (ML) algorithms trained on existing reaction databases (e.g., Reaxys) can propose novel derivatives with enhanced bioactivity or stability .
Q. What statistical methods resolve contradictions in experimental data (e.g., variable yields or impurity profiles)?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Factorial Designs : Test interactions between variables (e.g., temperature, catalyst loading).
- Response Surface Methodology (RSM) : Optimize yield and purity simultaneously.
For inconsistent impurity profiles, Pareto analysis identifies dominant factors (e.g., raw material quality or moisture content). Contradictory spectral data may require validation via orthogonal techniques (e.g., 2D NMR vs. X-ray crystallography) .
Q. How can membrane separation technologies enhance purification of this compound?
- Methodological Answer : Post-synthesis purification may leverage:
- Nanofiltration : Remove low-MW impurities (e.g., unreacted amines) using 200–300 Da membranes.
- Reverse Osmosis (RO) : Concentrate the product while eliminating solvents like DMF.
Process parameters (e.g., transmembrane pressure, pH) are optimized via pilot-scale experiments. Membrane fouling mitigation strategies include pre-filtration with activated carbon .
Q. What interdisciplinary approaches integrate chemical biology methods to study this compound’s mechanism of action?
- Methodological Answer : Combine:
- Chemical Proteomics : Affinity chromatography with immobilized compound to identify cellular targets.
- Kinetic Studies : Stopped-flow spectroscopy to measure binding rates (e.g., enzyme inhibition).
- In Silico Docking : AutoDock Vina or Schrödinger Suite predicts target binding sites.
Training in advanced chemical biology methods (e.g., CLP electives) ensures proficiency in these techniques .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
